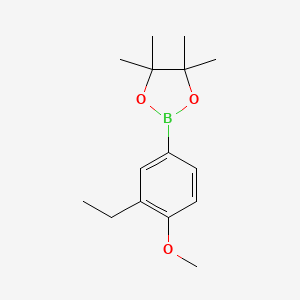

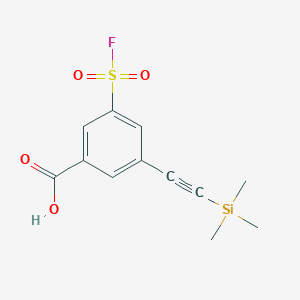

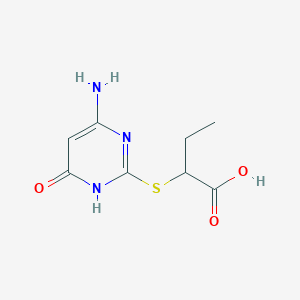

![molecular formula C9H10N4O2 B1450796 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one CAS No. 882399-27-1](/img/structure/B1450796.png)

6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one

Descripción general

Descripción

6-Amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one, also known as 6-Amino-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedione, is a chemical compound with the molecular formula C9H9N3O3 . It has an average mass of 207.186 Da and a monoisotopic mass of 207.064392 Da .

Molecular Structure Analysis

The molecular structure of 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a furan ring via a methyl group . The furan ring is a five-membered ring with one oxygen atom. There are also two amino groups attached to the pyrimidine ring .Aplicaciones Científicas De Investigación

Application 1: Antimicrobial Activity

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : This compound has been studied for its potential as an antimicrobial agent. The rapid development in bacterial resistance to many groups of known antibiotics has led researchers to discover antibacterial drug candidates with previously unknown mechanisms of action .

- Methods of Application or Experimental Procedures : The research involved the construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1 H -thieno [2,3- d ]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate . The hybrid molecule of 6- (1 H -benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1 H -thieno [2,3- d ]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho -phenylenediamine .

- Results or Outcomes : The results of molecular docking studies for the obtained series of S -alkyl benzimidazole-thienopyrimidines showed their high affinity to the TrmD isolated from the P. aeruginosa . The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

Application 2: Semiconductor in Optoelectronic Devices

- Scientific Field : Material Science and Optoelectronics

- Summary of the Application : This compound is a π-conjugated organic molecule extensively used as a semiconductor in many optoelectronic devices .

- Methods of Application or Experimental Procedures : The computational hybrid-generalized gradient Minnesota M06-2x, ωB97XD, and B3LYP functionals in conjunction with the correlation consistent polarized valence triplet zeta (cc-pVTZ) basis set and the moderate composite CBS-QB3 procedure were used with the aid of the Gaussian 09 program and the kinetic and statistical thermodynamical package (KiSThelP) in the temperature range 250–400 K to investigate the behavior of AMP in the gas phase, and in different polar (water, ethanol), and non-polar (dimethyl sulfoxide (DMSO), acetone) solvents .

- Results or Outcomes : Non-linear optical (NLO) characteristics and quantum chemical parameters were examined. Natural bond orbital analysis (NBO) was used to characterize the charge transfer of the electron density in the investigated compounds .

Application 3: Synthesis of New Pyrido[2,3-d]pyrimidine and Pyrimidino[4,5-d][1,3]oxazine Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .

- Methods of Application or Experimental Procedures : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

- Results or Outcomes : The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Application 4: Effects of Solvents on Structure and Energy

- Scientific Field : Computational Chemistry

- Summary of the Application : This compound has been studied for its behavior in different polar and non-polar solvents .

- Methods of Application or Experimental Procedures : The computational hybrid-generalized gradient Minnesota M06-2x, ωB97XD, and B3LYP functionals in conjunction with the correlation consistent polarized valence triplet zeta (cc-pVTZ) basis set and the moderate composite CBS-QB3 procedure were used to investigate the behavior of AMP in the gas phase, and in different polar (water, ethanol), and non-polar (dimethyl sulfoxide (DMSO), acetone) solvents .

- Results or Outcomes : Non-linear optical (NLO) characteristics and quantum chemical parameters were examined. Natural bond orbital analysis (NBO) was used to characterize the charge transfer of the electron density in the investigated compounds .

Application 5: Synthesis of New Pyrido[2,3-d]pyrimidin-5-one, Pyrido[2,3-d]pyrimidin-7-one, and Pyrimidino[4,5-d][1,3]oxazine Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .

- Methods of Application or Experimental Procedures : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

- Results or Outcomes : The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Propiedades

IUPAC Name |

4-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-7-4-8(14)13-9(12-7)11-5-6-2-1-3-15-6/h1-4H,5H2,(H4,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMNQANWDLFQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

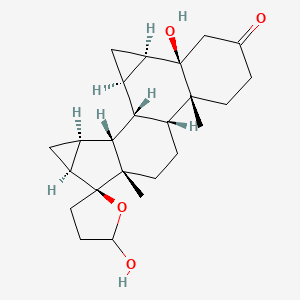

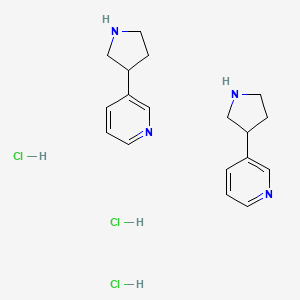

![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)

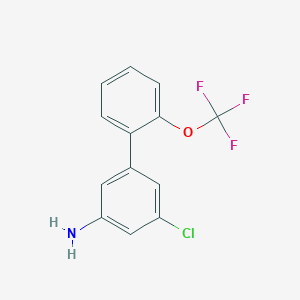

![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)

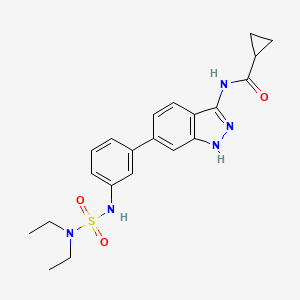

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)